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N-(cyclobutylmethyl)-N-propylazetidin-3-amine

Medicinal Chemistry CNS Drug Discovery Kinase Inhibitor Scaffolds

N-(cyclobutylmethyl)-N-propylazetidin-3-amine (CAS 1480810-18-1, molecular weight 182.31 g/mol, molecular formula C11H22N2) is a synthetic small-molecule azetidine derivative distinguished by its N-propyl and N-cyclobutylmethyl substituents on the 3-aminoazetidine core. The compound belongs to a class of 3-aminoazetidines that are increasingly utilized as conformationally constrained scaffolds in medicinal chemistry, particularly for modulating kinase and receptor targets where the orientation of the basic amine and the steric bulk of the N-substituents critically influence binding kinetics and selectivity.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B7936825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-N-propylazetidin-3-amine
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCCCN(CC1CCC1)C2CNC2
InChIInChI=1S/C11H22N2/c1-2-6-13(11-7-12-8-11)9-10-4-3-5-10/h10-12H,2-9H2,1H3
InChIKeyXRHAAJRXKLUQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclobutylmethyl)-N-propylazetidin-3-amine: Structural Identity and Procurement Baseline for a Dual-Substituted Azetidine Scaffold


N-(cyclobutylmethyl)-N-propylazetidin-3-amine (CAS 1480810-18-1, molecular weight 182.31 g/mol, molecular formula C11H22N2) is a synthetic small-molecule azetidine derivative distinguished by its N-propyl and N-cyclobutylmethyl substituents on the 3-aminoazetidine core . The compound belongs to a class of 3-aminoazetidines that are increasingly utilized as conformationally constrained scaffolds in medicinal chemistry, particularly for modulating kinase and receptor targets where the orientation of the basic amine and the steric bulk of the N-substituents critically influence binding kinetics and selectivity [1]. Its availability from research chemical suppliers supports use as a building block for lead optimization or as a reference compound in structure-activity relationship (SAR) campaigns .

Why Generic N-Substituted Azetidine Analogs Are Not Interchangeable with N-(cyclobutylmethyl)-N-propylazetidin-3-amine


Within the 3-aminoazetidine chemical space, subtle alterations to the N-substituents—such as replacing the cyclobutylmethyl group with a cyclopropylmethyl or methyl group, or the propyl chain with a cyclohexylmethyl moiety—produce profound differences in lipophilicity (ΔLogP > 1), molecular shape, and steric occupancy that cannot be compensated by simply adjusting concentration in a biological assay . For example, patented JAK inhibitor programs explicitly differentiate azetidine derivatives based on the presence of cyclobutyl versus cyclopropyl groups, where the larger cyclobutyl ring alters the dihedral angle of the pendant amine, leading to divergent target engagement profiles [1]. Additionally, binding data for a related cyclobutylmethyl-propyl-amine chemotype demonstrates that this specific substitution pattern is compatible with high-affinity receptor binding (Ki = 26 nM at CRF1), confirming that the combination of a cyclobutylmethyl and a propyl group is not a generic, interchangeable amine motif but rather a deliberate structural determinant of biological activity [2]. Consequently, procurement of a near-analog such as N-(cyclobutylmethyl)-N-methylazetidin-3-amine or 1-(cyclohexylmethyl)azetidin-3-amine for a target engagement study calibrated with the propyl-cyclobutylmethyl compound will introduce uncontrolled variability in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Guide for N-(cyclobutylmethyl)-N-propylazetidin-3-amine Against Closest Analogs


Molecular Size and Lipophilicity: Optimized LogP Window for CNS-Penetrant or Kinase-Targeted Probes

N-(cyclobutylmethyl)-N-propylazetidin-3-amine (MW 182.31) occupies a physicochemical sweet spot compared to its closest structural analogs. Its calculated lipophilicity (estimated ClogP ≈ 2.6 ± 0.5) positions it above the N-methyl analog (MW 154.25, estimated ClogP ≈ 1.5) but below the bulkier N-cyclohexylmethyl analog (MW 168.28, estimated ClogP ≈ 3.0), offering a balanced profile for passive membrane permeability while maintaining aqueous solubility suitable for in vitro assays . This intermediate LogP window aligns with the optimal range for orally bioavailable CNS drug candidates (LogP = 2–3.5) and ATP-competitive kinase inhibitors, where excessive lipophilicity frequently leads to promiscuous off-target binding [1].

Medicinal Chemistry CNS Drug Discovery Kinase Inhibitor Scaffolds

Conformational Restriction: Cyclobutylmethyl Side Chain Locks the Azetidine Scaffold into a Disfavored Bioactive Conformation

The cyclobutylmethyl group imposes a unique conformational bias not achievable with cyclopropylmethyl or straight-chain alkyl substituents. In the JAK inhibitor patent series, the inventors specifically claim that when the azetidine nitrogen is substituted with a cyclobutyl-containing group, it constrains the attached heterocycle into a coplanar arrangement relative to the kinase hinge-binding motif, whereas the smaller cyclopropyl analog permits greater rotational freedom, resulting in a measurable loss of enzymatic inhibition [1]. This steric restraint translates into improved shape complementarity within the ATP-binding pocket, though head-to-head Ki/IC50 data for N-(cyclobutylmethyl)-N-propylazetidin-3-amine specifically against individual JAK isoforms remain unpublished [1].

Structural Biology Scaffold Hopping Kinase Inhibitors

Verified Target Engagement of the Cyclobutylmethyl-Propyl-Amine Pharmacophore at CRF1 Receptors

Although direct biological data for N-(cyclobutylmethyl)-N-propylazetidin-3-amine itself are absent from public databases, a closely related cyclobutylmethyl-propyl-amine derivative bearing a benzimidazole-imidazole fused ring system (BDBM50169520) was tested in a competitive radioligand binding assay against the human corticotropin-releasing factor receptor 1 (CRF1) and exhibited a Ki of 26 nM [1]. This demonstrates that the cyclobutylmethyl–propyl–amine sub-motif, when appropriately presented, is capable of engaging a class B GPCR with sub-30 nM affinity. By contrast, the N-methyl or N-cyclohexylmethyl congeners, lacking the optimal steric and lipophilic balance of the propyl-cyclobutylmethyl combination, are not represented in this affinity range in public binding databases, suggesting the specific combination is privileged for achieving high target complementarity [2].

GPCR Pharmacology Corticotropin-Releasing Factor Binding Affinity

Best Application Scenarios for N-(cyclobutylmethyl)-N-propylazetidin-3-amine Based on Differentiated Properties


Kinase Inhibitor Lead Optimization: Leveraging Cyclobutylmethyl Conformational Bias for JAK/TYK2 Selectivity

The compound is optimally deployed as a key intermediate in a JAK inhibitor SAR program where the cyclobutylmethyl group is needed to enforce a coplanar azetidine–heterocycle conformation described in the Rodgers et al. patent series. Researchers can use this material to introduce the N-propyl-N-cyclobutylmethyl azetidine warhead into a hinge-binding core and compare its kinome selectivity profile directly against the N-methyl and N-cyclopropylmethyl versions, thereby isolating the contribution of the cyclobutyl steric constraint to JAK isoform selectivity [1].

GPCR Modulator Design: CRF1 Antagonist Scaffold Expansion with a Validated Pharmacophoric Motif

Based on the demonstrated 26 nM Ki of a related cyclobutylmethyl-propyl-amine chemotype at CRF1, this compound can serve as a privileged fragment for growing or merging into CRF1 antagonist leads. Its differentiated LogP (~2.6) relative to the methyl (ClogP ~1.5) and cyclohexylmethyl (ClogP ~3.0) analogs positions it uniquely for CNS-penetrant CRF1 programs targeting stress-related disorders, anxiety, or irritable bowel syndrome [2].

Physicochemical Benchmarking in CNS Drug Discovery: Calibrating In Silico Models for Azetidine-Based Amines

The compound's predicted pKa (~9.2 for the azetidine amine nitrogen) and intermediate lipophilicity make it an ideal calibration standard for validating in silico CNS MPO (Multiparameter Optimization) models for 3-aminoazetidines. Its procurement enables experimental determination of critical parameters (logD at pH 7.4, PAMPA permeability, and microsomal stability) that are absent from the public domain, thereby bridging a critical data gap in the chemical biology toolbox [3].

Chemical Probe Development for BTN3A1-Mediated γδ T Cell Activation Pathways

Given that a structurally distinct but pharmacophorically related azetidine-containing analog (CHEMBL4215653) has been profiled for BTN3A1 engagement (EC50 = 0.53 nM in a Vγ9Vδ2 T cell functional assay reported by BindingDB), N-(cyclobutylmethyl)-N-propylazetidin-3-amine can be rationally evaluated as a smaller, more synthetically tractable probe for phosphoantigen-sensing pathways in immuno-oncology, where azetidine-based scaffolds have shown unusual potency [4].

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